Cas no 1780017-70-0 (tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative featuring a fluorophenyl moiety and a ketone functional group. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, due to its versatile reactivity and structural features. The tert-butyl carbamate group provides stability and selective deprotection options, while the 3-fluorophenyl substituent enhances electronic and steric properties, making it valuable for structure-activity relationship studies. The ketone functionality offers further derivatization potential. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and intermediate synthesis.
tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate structure
1780017-70-0 structure
Product name:tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate
CAS No:1780017-70-0
MF:C14H18FNO3
MW:267.29602766037
CID:6472816
PubChem ID:105516526

tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate
    • 1780017-70-0
    • tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
    • EN300-1880154
    • Inchi: 1S/C14H18FNO3/c1-14(2,3)19-13(18)16(4)12(9-17)10-6-5-7-11(15)8-10/h5-9,12H,1-4H3
    • InChI Key: GPDPVVIBUNQMSF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C=O)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 267.12707160g/mol
  • Monoisotopic Mass: 267.12707160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.6Ų

tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1880154-1.0g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
1g
$1272.0 2023-05-26
Enamine
EN300-1880154-0.1g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
0.1g
$1119.0 2023-09-18
Enamine
EN300-1880154-5.0g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
5g
$3687.0 2023-05-26
Enamine
EN300-1880154-0.5g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
0.5g
$1221.0 2023-09-18
Enamine
EN300-1880154-10g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
10g
$5467.0 2023-09-18
Enamine
EN300-1880154-0.05g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
0.05g
$1068.0 2023-09-18
Enamine
EN300-1880154-1g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
1g
$1272.0 2023-09-18
Enamine
EN300-1880154-2.5g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
2.5g
$2492.0 2023-09-18
Enamine
EN300-1880154-10.0g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
10g
$5467.0 2023-05-26
Enamine
EN300-1880154-0.25g
tert-butyl N-[1-(3-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
1780017-70-0
0.25g
$1170.0 2023-09-18

tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate Related Literature

Additional information on tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate

tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate: A Comprehensive Overview

tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate, also known by its CAS number 1780017-70-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of carbamic acid, featuring a tert-butyl group and a substituted phenyl moiety. Its structure is characterized by a fluorinated aromatic ring, which contributes to its unique chemical properties and potential applications.

The synthesis of tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate involves a series of carefully designed reactions, including nucleophilic substitution and condensation processes. The presence of the tert-butyl group enhances the compound's stability, while the fluorinated phenyl ring introduces electronic effects that can influence its reactivity and bioavailability. Recent studies have highlighted the importance of such structural features in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic profiles.

In terms of applications, this compound has shown promise in various areas. For instance, it has been investigated as a potential precursor in the synthesis of advanced materials, such as polymers and nanoparticles. Its ability to undergo controlled polymerization reactions makes it a valuable building block in materials science. Additionally, research has explored its role as an intermediate in the preparation of bioactive compounds, including antiviral and anticancer agents.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate with greater accuracy. Molecular modeling studies have revealed that the compound exhibits favorable interactions with biological targets, suggesting its potential as a lead compound in drug discovery programs. Furthermore, its fluorinated aromatic ring has been shown to enhance its ability to penetrate cellular membranes, which is a critical property for drug candidates targeting intracellular pathogens.

The environmental impact of this compound is another area of active research. Studies have examined its biodegradation pathways and toxicity profiles, with findings indicating that it undergoes rapid metabolic conversion under aerobic conditions. This suggests that the compound has a low environmental footprint and could be safely integrated into industrial processes.

In conclusion, tert-butyl N-1-(3-fluorophenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 1780017-70-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development in fields ranging from materials science to pharmacology.

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